molecular formula C17H19ClN2O3S B2383608 5-Chloro-2-((1-tosylpiperidin-4-yl)oxy)pyridine CAS No. 1448128-11-7

5-Chloro-2-((1-tosylpiperidin-4-yl)oxy)pyridine

Cat. No.: B2383608
CAS No.: 1448128-11-7
M. Wt: 366.86
InChI Key: CNGBQXUOTMROBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-((1-tosylpiperidin-4-yl)oxy)pyridine is a chemical compound that has garnered attention in the field of medical research due to its potential therapeutic effects. It is a pyridine derivative known for its potent biological activity against various targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-((1-tosylpiperidin-4-yl)oxy)pyridine typically involves the reaction of 5-chloropyridine with 1-tosylpiperidin-4-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-((1-tosylpiperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative.

Scientific Research Applications

5-Chloro-2-((1-tosylpiperidin-4-yl)oxy)pyridine has been explored for various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity against various targets, including antimicrobial and antiviral properties.

    Medicine: Potential therapeutic effects in treating diseases due to its biological activity.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one: Another pyridine derivative with similar structural features.

    Pyridine derivatives with different substituents: Compounds like 5-chloropyridine with various functional groups.

Uniqueness

5-Chloro-2-((1-tosylpiperidin-4-yl)oxy)pyridine stands out due to its specific combination of a pyridine ring and a tosylpiperidine moiety, which imparts unique biological activity and potential therapeutic effects.

Properties

IUPAC Name

5-chloro-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c1-13-2-5-16(6-3-13)24(21,22)20-10-8-15(9-11-20)23-17-7-4-14(18)12-19-17/h2-7,12,15H,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGBQXUOTMROBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.